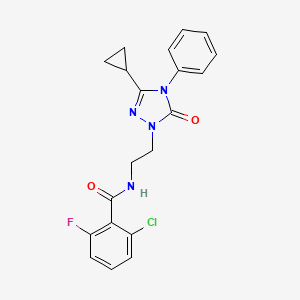

2-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-6-fluorobenzamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN4O2/c21-15-7-4-8-16(22)17(15)19(27)23-11-12-25-20(28)26(14-5-2-1-3-6-14)18(24-25)13-9-10-13/h1-8,13H,9-12H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNJSUQCTOICDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)C4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-6-fluorobenzamide is a compound that belongs to the class of 1,2,4-triazole derivatives. This class of compounds has garnered attention due to their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The specific compound has shown promise in various studies regarding its pharmacological potential.

The molecular formula of the compound is , with a molecular weight of 338.4 g/mol. The structure includes a triazole ring which is known for its role in biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various 1,2,4-triazole derivatives. For instance, compounds similar to this compound have been tested against several cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 2.09 |

| Compound B | HepG2 | 2.08 |

| Compound C | A549 | 3.50 |

These findings suggest that the triazole moiety contributes significantly to the cytotoxic effects observed in these cancer cell lines .

Antibacterial Activity

The antibacterial properties of triazole derivatives have also been extensively studied. For example, compounds with similar structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity

| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | Staphylococcus aureus | 0.125 µg/mL |

| Compound E | Escherichia coli | 0.250 µg/mL |

| Compound F | Pseudomonas aeruginosa | 0.500 µg/mL |

These results indicate that the incorporation of specific functional groups in the triazole structure can enhance antibacterial efficacy .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Many triazole derivatives act as inhibitors of key enzymes involved in cell proliferation and survival.

- DNA Interaction : Some compounds can intercalate into DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in bacterial cells and cancer cells alike.

Case Studies

A notable study demonstrated the effectiveness of a related triazole derivative in a murine model of cancer. The compound was administered at varying doses over a period of weeks and resulted in a significant reduction in tumor size compared to controls .

Another investigation focused on the antibacterial properties where a series of triazole derivatives were synthesized and tested against resistant strains of bacteria. The study found that modifications to the phenyl ring greatly enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA) .

Scientific Research Applications

Antimicrobial Properties

The compound exhibits significant antimicrobial activity due to the presence of the triazole moiety. Research indicates that derivatives of triazoles can effectively combat various pathogens, including resistant strains of bacteria.

Key Findings:

- Minimum inhibitory concentrations (MICs) for resistant strains such as Staphylococcus aureus and Escherichia coli ranged from 0.25 to 2 μg/mL.

- The cyclopropyl and phenyl groups enhance antimicrobial efficacy by improving lipophilicity and membrane penetration.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies conducted under the National Cancer Institute (NCI) protocols indicate promising results against human tumor cells.

Research Insights:

- The compound demonstrated significant antimitotic activity with mean GI50/TGI values of 15.72/50.68 μM.

- Its structure allows for interaction with cellular targets, potentially leading to cell cycle arrest or apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the effectiveness of this compound against multi-drug resistant bacterial strains. The research utilized various assay methods to determine the MIC values and compared them with standard antibiotics.

Case Study 2: Anticancer Evaluation

In another significant study, the anticancer potential was assessed using a panel of cancer cell lines. Results indicated that the compound inhibited cell growth significantly more than control groups, suggesting it may serve as a lead compound for further development in cancer therapeutics.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 2 of the benzamide ring undergoes nucleophilic substitution under mild alkaline conditions. This reactivity is critical for modifying the compound’s electronic properties or biological interactions.

The substitution efficiency depends on steric hindrance from the adjacent fluorine atom and solvent polarity. DMF enhances nucleophilicity compared to ethanol .

Oxidation Reactions

The triazole ring undergoes selective oxidation at the N1 position under strong oxidizing agents, forming a triazole N-oxide derivative.

Oxidation of the triazole ring modifies hydrogen-bonding capacity, which is significant for biological target interactions.

Reduction Reactions

The ketone group in the 5-oxo-4,5-dihydrotriazole moiety is reducible to an alcohol, altering the compound’s polarity.

| Reducing Agent | Conditions | Product | Stereochemistry |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 2 hr | Secondary alcohol | Racemic mixture |

| LiAlH₄ | THF, reflux, 6 hr | Over-reduction to hydrocarbon | Non-selective |

NaBH₄ is preferred for selective reduction without disrupting the cyclopropane ring.

Cyclopropane Ring Reactivity

The cyclopropyl group participates in ring-opening reactions under acidic or radical conditions:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| H₂SO₄ (conc.) | 100°C, 24 hr | Linear alkane derivative | Acid-catalyzed cleavage |

| Br₂, hv | CCl₄, RT, 3 hr | Dibrominated open-chain compound | Radical addition |

Ring-opening reactions are less common in biological settings due to harsh required conditions .

Key Structural Influences on Reactivity:

-

Fluorine atom : Electron-withdrawing effect directs electrophilic substitution to the para position.

-

Triazole ring : Stabilizes transition states in oxidation/reduction via conjugation.

-

Cyclopropane : Strain energy (27.5 kcal/mol) increases susceptibility to ring-opening under stress .

This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry and materials science.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Comparisons

The compound is compared to two analogs from the evidence:

Structural Insights:

- Triazolone Core Modifications: The target compound and the sulfonamide analog share the 3-cyclopropyl and 4-phenyl groups, which enhance hydrophobic interactions. The hydroxymethyl group in may increase metabolic susceptibility compared to the cyclopropyl group, which is more chemically stable .

Benzamide vs. Sulfonamide :

- The sulfonamide analog replaces the benzamide with a sulfonamide group, which is more acidic (pKa ~10 vs. ~15 for benzamides). This could alter binding to basic residues in biological targets .

- The halogenation pattern (2-Cl,6-F vs. 3-Cl,4-F) affects steric and electronic properties. The 2,6-dihalogenation in the target compound may enhance π-stacking interactions due to planar symmetry, whereas the 3,4-substitution in the sulfonamide analog introduces steric hindrance .

Trifluoropropoxy Group :

Q & A

Q. How to address low reproducibility in crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.